molecular formula C18H21N5O2S B2386363 N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide CAS No. 1021056-93-8

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2386363
CAS No.: 1021056-93-8
M. Wt: 371.46
InChI Key: GLOPLVYNROSBFB-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a pyridazinyl ring, a phenylpiperazine moiety, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using reagents such as phenylpiperazine and suitable catalysts.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and other infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
  • N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)propionamide

Uniqueness

Compared to similar compounds, N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetamide group, for instance, may enhance its solubility and bioavailability, making it a more effective candidate for certain applications.

Properties

IUPAC Name

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-14(24)19-16-7-8-17(21-20-16)26-13-18(25)23-11-9-22(10-12-23)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOPLVYNROSBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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